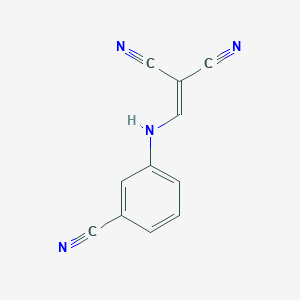
3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile is a chemical compound with the molecular formula C11H6N4 and a molecular weight of 194.19 g/mol . This compound is known for its unique structure, which includes a dicyanovinyl group attached to an aminobenzenecarbonitrile moiety. It is used in various research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile typically involves the reaction of 2,2-dicyanovinyl chloride with aminobenzenecarbonitrile under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyanovinyl group is known to participate in electron transfer reactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile can be compared with other similar compounds, such as:
- 2-((2,2-Dicyanovinyl)amino)benzenecarbonitrile
- 4-((2,2-Dicyanovinyl)amino)benzenecarbonitrile
- 3-((2,2-Dicyanovinyl)amino)benzaldehyde
These compounds share similar structural features but differ in the position or nature of the substituents on the benzene ring. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-[(3-cyanoanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c12-5-9-2-1-3-11(4-9)15-8-10(6-13)7-14/h1-4,8,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKVWUNYVFLRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=C(C#N)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














